An In-Depth Technical Guide to the 3,9-Diazaspiro[5.5]undecane Core for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the 3,9-Diazaspiro[5.5]undecane Core for Researchers and Drug Development Professionals
Introduction
The 3,9-diazaspiro[5.5]undecane scaffold is a significant heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the development of novel therapeutics, allowing for precise spatial orientation of functional groups. This guide provides a comprehensive overview of the synthesis, properties, and applications of the 3,9-diazaspiro[5.5]undecane core, with a focus on its derivatives that have shown promise in drug discovery. While specific data on 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane (CAS Number: 93004-48-9) is limited in publicly available literature, this document will delve into the broader class of its derivatives to provide a thorough understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties of Diazaspiro[5.5]undecane Derivatives
The physicochemical properties of diazaspiro[5.5]undecane derivatives can be tailored through substitution, influencing their solubility, lipophilicity, and pharmacokinetic profiles. The core structure itself provides a robust framework for these modifications. Below is a table summarizing computed properties for the parent 3,9-diazaspiro[5.5]undecane and a related dimethylated isomer.
| Property | 3,9-Diazaspiro[5.5]undecane | 3,9-Dimethyl-2,4-diazaspiro[5.5]undecane |
| CAS Number | 180-46-1 | Not Available |
| Molecular Formula | C9H18N2 | C11H22N2 |
| Molecular Weight | 154.25 g/mol | 182.31 g/mol |
| XLogP3 | 0.5 | 2.2 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 0 | 0 |
| Exact Mass | 154.146998583 Da | 182.178298710 Da |
| Topological Polar Surface Area | 24.1 Ų | 24.1 Ų |
Data for 3,9-Diazaspiro[5.5]undecane and 3,9-Dimethyl-2,4-diazaspiro[5.5]undecane are sourced from PubChem.[1][2] It is important to note that 3,9-Dimethyl-2,4-diazaspiro[5.5]undecane is an isomer of the requested 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane and its properties are included for illustrative purposes.
Synthesis of the 3,9-Diazaspiro[5.5]undecane Core
Several synthetic strategies have been developed to construct the 3,9-diazaspiro[5.5]undecane skeleton. These methods often involve multi-step sequences that allow for the introduction of various substituents.
General Synthetic Workflow
A common approach to substituted 3,9-diazaspiro[5.5]undecanes begins with a suitable cyclic precursor, such as a protected 4-piperidone. The following diagram illustrates a generalized synthetic workflow.
Caption: A generalized workflow for the synthesis of 3,9-diazaspiro[5.5]undecane derivatives.
Experimental Protocols
1. Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes via Spirocyclization of Pyridine (B92270) Substrates
One efficient method involves the intramolecular spirocyclization of 4-substituted pyridines.[3][4]
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Reaction: This process entails the in situ activation of the pyridine ring with an agent like ethyl chloroformate. This is followed by an intramolecular addition of an attached nucleophile, such as a β-dicarbonyl group, often facilitated by a Lewis acid like titanium(IV) isopropoxide.[3]
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Significance: This approach allows for the construction of the core diazaspiro[5.5]undecane structure in a highly efficient manner.
2. Divergent Synthesis from N-Boc-4-piperidone
A versatile and divergent synthesis route for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones has been described.[3]
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Key Step: The cornerstone of this synthesis is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[3] This allows for the introduction of a variety of substituents at the C-1 or C-5 position.
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Asymmetric Synthesis: Notably, an asymmetric synthesis of a member of this series has been achieved by employing an Evans oxazolidinone chiral auxiliary, highlighting the potential for stereocontrolled synthesis.[3]
A proposed synthetic pathway for a related oxa-diazaspiro[5.5]undecanone, which shares synthetic principles, is outlined below.[5]
Caption: A plausible synthetic pathway for a related spirocyclic compound.[5]
Applications in Drug Development
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure found in compounds targeting a range of biological entities.
GABA-A Receptor Antagonists
Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[6] These compounds are of interest for their potential applications in neurological and psychiatric disorders, as well as for their immunomodulatory effects.[6][7]
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Mechanism of Action: These antagonists typically bind to the orthosteric site on the GABA-A receptor, preventing the binding of the endogenous ligand GABA and thereby inhibiting the receptor's ion channel function.
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Structure-Activity Relationship (SAR) Studies: Research has highlighted the importance of the spirocyclic benzamide (B126) moiety for high-affinity binding. For instance, a structurally simplified m-methylphenyl analog demonstrated a high binding affinity (Ki = 180 nM) and selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes.[6]
The following diagram illustrates the interaction of a diazaspiro[5.5]undecane-based antagonist with the GABA-A receptor.
Caption: Mechanism of GABA-A receptor antagonism by 3,9-diazaspiro[5.5]undecane derivatives.
Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists
Certain 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the 3,9-diazaspiro[5.5]undecane core, have been developed as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[8]
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Therapeutic Potential: This dual activity is a promising strategy for the treatment of pain, potentially offering enhanced analgesia with a reduced side-effect profile compared to traditional opioids.[8]
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Pharmacological Profile: These compounds exhibit agonistic activity at the MOR, which is responsible for analgesia, and antagonistic activity at the σ1R, which may mitigate some of the adverse effects associated with opioid use.[8]
Other Therapeutic Areas
The broader class of diazaspiro[5.5]undecanes has been investigated for a variety of other therapeutic applications, including:
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Treatment of Obesity: As inhibitors of acetyl CoA carboxylase and antagonists of neuropeptide Y.[9]
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Antiviral Activity: As CCR5 antagonists for the inhibition of HIV entry.[3]
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Anticancer Activity: With some derivatives showing cytotoxic effects against cancer cell lines.[7]
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Cardiovascular Disorders: As potential class III antiarrhythmic agents.[9]
The 3,9-diazaspiro[5.5]undecane core represents a valuable and versatile scaffold in modern drug discovery. While specific technical data for 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane remains scarce in the public domain, the extensive research into its derivatives showcases the immense potential of this chemical class. The ability to readily synthesize a diverse range of analogs, coupled with their demonstrated activity against key biological targets, ensures that diazaspiro[5.5]undecanes will continue to be an area of active investigation for the development of new and improved therapeutics. Further research is warranted to fully elucidate the pharmacological profile of specific derivatives like 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane.
References
- 1. 3,9-Dimethyl-2,4-diazaspiro[5.5]undecane | C11H22N2 | CID 141776368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
